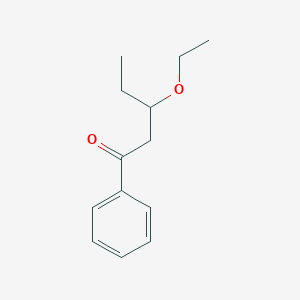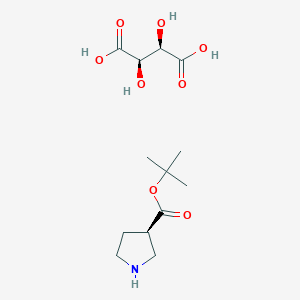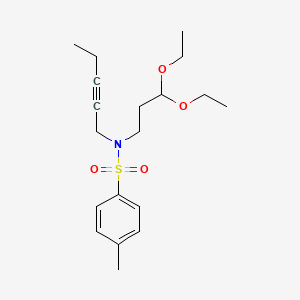![molecular formula C16H11N7 B15160476 4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine CAS No. 684214-15-1](/img/structure/B15160476.png)
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of an azido group (-N₃) attached to the pyrazole ring, which is fused with a quinoline moiety. The phenyl group attached to the pyrazole ring further enhances its structural complexity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-ketoester or β-diketone.
Quinoline Formation: The pyrazole ring is then fused with a quinoline moiety through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the azido group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, various nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazoloquinolines.
科学研究应用
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe in biological studies to investigate the role of azido groups in biological systems.
Chemical Sensors: The compound’s unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Material Science: It is explored for its potential in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Apoptosis Induction: It induces apoptosis in cancer cells by activating specific pathways involved in programmed cell death.
Signal Transduction: The compound affects signal transduction pathways, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-B]quinoline: Lacks the azido group but shares the core structure.
4-[(4-ethoxyphenyl)amino]-1,3-dimethyl-1H-pyrazolo[3,4-B]quinoline: Contains different substituents on the pyrazole ring.
Uniqueness
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine is unique due to the presence of the azido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
684214-15-1 |
|---|---|
分子式 |
C16H11N7 |
分子量 |
301.31 g/mol |
IUPAC 名称 |
4-azido-1-phenylpyrazolo[3,4-b]quinolin-3-amine |
InChI |
InChI=1S/C16H11N7/c17-15-13-14(20-22-18)11-8-4-5-9-12(11)19-16(13)23(21-15)10-6-2-1-3-7-10/h1-9H,(H2,17,21) |
InChI 键 |
ZYXFQIOIDISIHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4C(=C3C(=N2)N)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B15160398.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)
![(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine](/img/structure/B15160405.png)
![1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15160408.png)
![N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B15160412.png)
![2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride](/img/structure/B15160413.png)
![3-(3,4-Dichlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B15160421.png)

![[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile](/img/structure/B15160438.png)

![N~2~-[(2-Aminophenyl)methyl]alaninamide](/img/structure/B15160449.png)



